molecular formula C14H17NO2 B1279733 tert-butyl 3-methyl-1H-indole-1-carboxylate CAS No. 89378-43-8

tert-butyl 3-methyl-1H-indole-1-carboxylate

Cat. No. B1279733
CAS RN: 89378-43-8
M. Wt: 231.29 g/mol
InChI Key: SMURSSZMVCOKOO-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-1H-indole-1-carboxylate, also known as 3-methyl-1H-indole-1-carboxylic acid tert-butyl ester, is a synthetic organic compound commonly used in laboratory experiments. It is a white crystalline solid that has a melting point of 79-81 °C and a boiling point of 135-137 °C. This compound is soluble in water, ethanol, and other organic solvents. It is a versatile reagent for the synthesis of a wide variety of compounds, as well as a useful intermediate for the production of drugs and other pharmaceuticals.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Treatment of Cancer Cells

Indole derivatives have been used in the treatment of cancer cells . They show various biologically vital properties, both natural and synthetic .

Antimicrobial Applications

Indole derivatives have also been used in the treatment of microbes . Their antimicrobial properties make them a valuable resource in the medical field .

Synthesis of Biologically Active Natural Products

The compound “tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Anti-inflammatory Applications

Indole derivatives have been found to possess anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .

Antipsychotic Applications

Indole derivatives have also been found to possess antipsychotic properties . They can be used in the treatment of various psychiatric conditions .

Analgesic Applications

Indole derivatives have been found to possess analgesic properties . They can be used in the treatment of pain .

Cytotoxic Applications

Indole derivatives have been found to possess cytotoxic properties . They can be used in the treatment of various conditions where cell death is desirable .

properties

IUPAC Name

tert-butyl 3-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-9-15(13(16)17-14(2,3)4)12-8-6-5-7-11(10)12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMURSSZMVCOKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473170
Record name tert-Butyl 3-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-methyl-1H-indole-1-carboxylate

CAS RN

89378-43-8
Record name tert-Butyl 3-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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